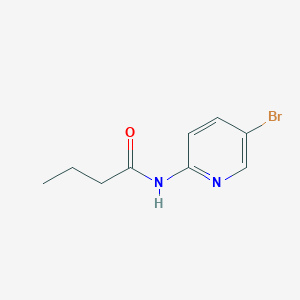

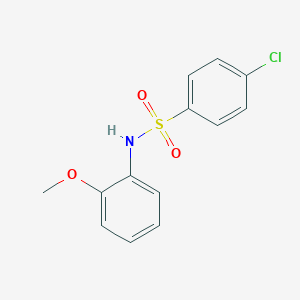

![molecular formula C8H7N3O3 B182677 (5-ニトロ-1H-ベンゾ[d]イミダゾール-2-イル)メタノール CAS No. 20034-00-8](/img/structure/B182677.png)

(5-ニトロ-1H-ベンゾ[d]イミダゾール-2-イル)メタノール

説明

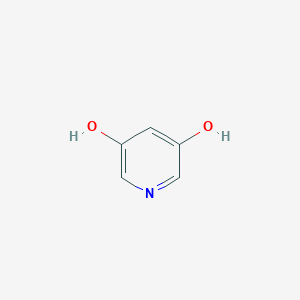

“(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol” is a chemical compound with the molecular formula C8H7N3O3 . It has a molecular weight of 193.16 g/mol . The IUPAC name for this compound is (6-nitro-1 H -benzimidazol-2-yl)methanol .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with a nitro group and a methanol group . The InChI string representation of the molecule isInChI=1S/C8H7N3O3/c12-4-8-9-6-2-1-5 (11 (13)14)3-7 (6)10-8/h1-3,12H,4H2, (H,9,10) . Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.04874109 g/mol .科学的研究の応用

単分子磁石

この化合物は、Co(II) キューバン錯体の合成に使用され、これらは単分子磁石として機能し、有意な障壁と緩和時間を持ち、磁気記憶アプリケーションにとって興味深いものとなっています .

水電解酸化触媒

これは、中性pHでの水電解酸化に使用されるコバルト触媒の前駆体として役立ち、これはエネルギー変換と貯蔵技術にとって重要です .

蛍光体と近赤外線色素

この化合物は、高い量子収率を持つ赤色発光蛍光体と、約950 nmに吸収極大を持つ近赤外線色素の生成に不可欠であり、画像化およびセンシングアプリケーションに有用です .

抗菌剤

この化合物の誘導体は、抗菌活性を示しており、これは新しい抗生物質や防腐剤の開発において重要です .

細胞毒性剤

これは、細胞毒性があり、アポトーシスを誘導する薬剤の合成に使用されており、これはがん治療における重要なメカニズムです .

プロトンポンプ阻害剤

この化合物は、オメプラゾールなどのプロトンポンプ阻害剤の合成に関して言及されており、これは胃酸関連疾患の治療に不可欠な薬剤です .

作用機序

The mechanism of action of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanoldroxybenzimidazole is not completely understood. However, it is believed that it inhibits the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin, by forming a stable complex with the enzyme. This complex then prevents the enzyme from catalyzing the reaction that leads to the formation of melanin. In addition, it is believed that the compound may also act as an antioxidant, helping to reduce oxidative stress in cells.

Biochemical and Physiological Effects

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanoldroxybenzimidazole has been studied for its biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain types of cancer cells, to reduce oxidative stress in cells, and to reduce inflammation. In addition, it has been shown to have antifungal and antibacterial properties, and to reduce the risk of certain types of cardiovascular diseases.

実験室実験の利点と制限

The advantages of using (5-Nitro-1H-benzo[d]imidazol-2-yl)methanoldroxybenzimidazole in laboratory experiments include its high yield in the synthesis reaction, its low toxicity, and its wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments, including its sensitivity to water, its potential to form unstable complexes with other compounds, and its limited availability in some countries.

将来の方向性

The future directions for (5-Nitro-1H-benzo[d]imidazol-2-yl)methanoldroxybenzimidazole are numerous. Further research is needed to better understand its mechanism of action, to determine its potential therapeutic applications, and to explore its potential as an antifungal and antibacterial agent. In addition, further research is needed to explore its potential as an antioxidant, to investigate its effects on cardiovascular diseases, and to develop more efficient synthesis methods. Finally, further research is needed to explore its potential as a therapeutic agent for conditions such as obesity, diabetes, and hypertension.

特性

IUPAC Name |

(6-nitro-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-4-8-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,12H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLPIDVKNQXTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395831 | |

| Record name | (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20034-00-8 | |

| Record name | (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)

![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)